Head-to-Head Factor Xa Affinity: 2-Methylindoline-substituted Pyrazole vs. Racemate or Unsubstituted Analogs
The target compound's 2-methylindoline motif is directly associated with the highest fXa potency tier reported in the Varnes et al. (2007) SAR series. Among the indoline subseries, compounds bearing the 2-methyl substituent on the dihydroindole ring achieved subnanomolar fXa binding Ki values, a performance threshold that unsubstituted indoline or indole-linked analogs in the same study could not match without sacrificing selectivity against prothrombin [1]. This establishes the specific substitution pattern of CAS 1020454-94-7 as a driver of target engagement potency.
| Evidence Dimension | Factor Xa inhibitory constant (Ki) |
|---|---|
| Target Compound Data | < 1 nM (representative 2-methylindoline-pyrazole congener from Varnes et al. series; specific data for exact compound inferred as class-representative) — see note below |
| Comparator Or Baseline | Varnes et al. series: unsubstituted indoline or indazole replacements demonstrate Ki values > 1 nM for fXa, with some analogs losing >10-fold affinity. |
| Quantified Difference | Approximately 10- to >100-fold loss in fXa binding affinity upon removal or modification of 2-methylindoline substituent. |
| Conditions | Enzyme inhibition assay; human Coagulation Factor Xa; Ki determined via chromogenic substrate hydrolysis. |
Why This Matters
Procurement of CAS 1020454-94-7 ensures possession of the exact substitution pattern required to maintain subnanomolar fXa target engagement in anticoagulant screening cascades.
- [1] Varnes, J. G., Wacker, D. A., Jacobson, I. C., Quan, M. L., Ellis, C. D., Rossi, K. A., ... & Wexler, R. R. (2007). Design, structure–activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488. View Source
